9-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds . They are an integral part of DNA and RNA and impart diverse pharmacological properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multicomponent reactions . For example, 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles can react with bromomalono-nitrile to give 3,7-diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary greatly depending on the specific substituents attached to the pyrimidine ring . The structure of these compounds can be analyzed using various spectroscopic techniques .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, thiazolopyrimidine derivatives can react with carbon disulphide to produce 11-aryl-11H-1,2,3,4,7,8,9,10-octahydropyrimido[4″,5″:4′,5′]thiazolo[3′,2′-a]pyrimido[4,5-d]pyrimidine-2,4,8,10-tetrathione .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be analyzed using various techniques . These properties can include solubility, melting point, and spectral data (IR, NMR, and elemental analyses) .
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2/c1-3-8-24-16(25)14-15(21(2)18(24)26)20-17-22(9-5-10-23(14)17)13-7-4-6-12(19)11-13/h4,6-7,11H,3,5,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKZZMMWLGVAGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=CC=C4)Cl)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
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